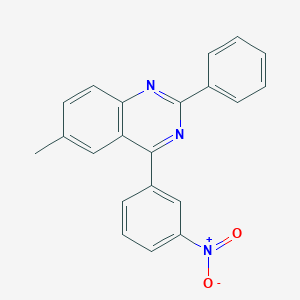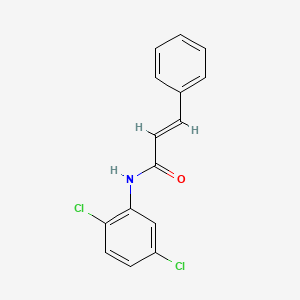
6-methyl-4-(3-nitrophenyl)-2-phenylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazoline derivatives often involves condensation reactions, starting from nitro derivatives of benzoxazinone or acetylanthranilic acids. For example, 6- and 7-nitro-2-benzyl-3H-4-ketoquinazolines and their derivatives can be prepared by condensing nitro derivatives of -4H-3,1-benzoxazin-4-one with ammonia, methylamine, and aniline, respectively. These compounds can further undergo reactions to yield various quinazoline derivatives with potential biological activities (Thakkar & Patel, 1969).
Molecular Structure Analysis
The crystal structures of quinazoline derivatives reveal their molecular interactions, often characterized by hydrogen bonding. For instance, hydrogen-bonded co-crystals of 6-methylquinoline with different nitrobenzoic acids have been determined, showcasing the role of hydrogen bonds in the structural stability of these compounds (Gotoh & Ishida, 2020).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, highlighting their reactivity and potential for modification. Synthesis routes often involve multiple steps, including nitration, chlorination, alkylation, reduction, and substitution, to achieve the desired quinazoline structures (Lei et al., 2015). Such synthetic versatility allows for the exploration of quinazolines' chemical properties and applications.
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as melting points and solubilities, are crucial for their application in chemical syntheses and pharmaceutical formulations. The synthesis and structural determination of compounds, including nitroquinazolines, provide valuable information on their physical characteristics, which can influence their chemical behavior and interactions (Kesternich et al., 2013).
Chemical Properties Analysis
The chemical properties of 6-methyl-4-(3-nitrophenyl)-2-phenylquinazoline and similar compounds, such as their reactivity with different chemical agents and conditions, are essential for understanding their potential applications. Studies on their synthesis, reactions, and interactions with various reagents provide insights into their chemical behavior, which is vital for their application in medicinal chemistry and other fields (Urban & Breitenbach, 1999).
特性
IUPAC Name |
6-methyl-4-(3-nitrophenyl)-2-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c1-14-10-11-19-18(12-14)20(16-8-5-9-17(13-16)24(25)26)23-21(22-19)15-6-3-2-4-7-15/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRWJCPYJIJVGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5664702.png)

![6-[1-benzyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]-2-methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B5664716.png)
![2-[5-(2-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5664722.png)
![N-[rel-(3R,4S)-1-(cyclobutylmethyl)-4-isopropyl-3-pyrrolidinyl]cyclopropanecarboxamide hydrochloride](/img/structure/B5664729.png)
![1-[(2E)-3-phenyl-2-propen-1-yl]-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine](/img/structure/B5664730.png)
![2-(ethylamino)-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5664746.png)
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B5664748.png)
![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5664756.png)
![3-cyclopropyl-1-isopropyl-5-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1H-1,2,4-triazole](/img/structure/B5664761.png)

![1-ethyl-4-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperazine-2,3-dione](/img/structure/B5664772.png)

![N-{[(3-methoxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5664785.png)